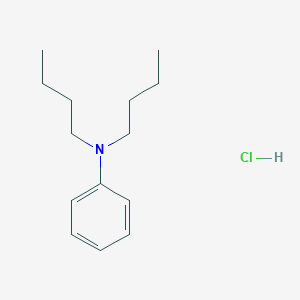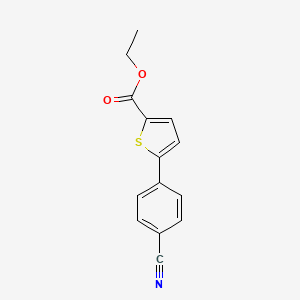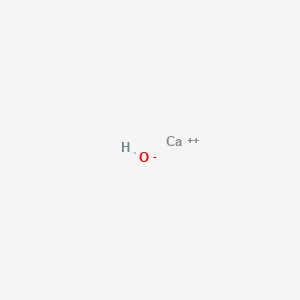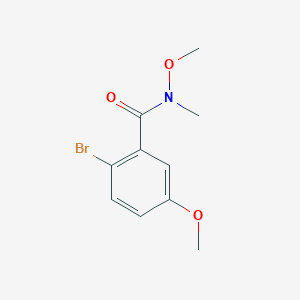
Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene, characterized by the presence of ethoxy, hydroxy, and dicarboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 3-ethoxy-5-hydroxyphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-ethoxy-5-hydroxyphthalic acid.
Reduction: Formation of dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-hydroxyisophthalate: Similar structure but lacks the ethoxy group.
Dimethyl 3-hydroxyphthalate: Similar structure but lacks the ethoxy group and has different substitution patterns.
Dimethyl 5-methoxyisophthalate: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
Dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
89186-82-3 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
dimethyl 3-ethoxy-5-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-4-18-9-6-7(13)5-8(11(14)16-2)10(9)12(15)17-3/h5-6,13H,4H2,1-3H3 |
Clave InChI |
BPLXKMFDHBPEAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)




![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)


